4,5-Dimethylbenzene-1,2-dimethanol, also known as 1,2-dimethyl-4,5-benzenedimethanol, is an organic compound with a complex structure that includes two hydroxymethyl groups and two methyl groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique properties and potential applications.
The compound can be derived from various chemical precursors through synthetic routes involving aromatic compounds. It is often studied in the context of organic synthesis and material science.
4,5-Dimethylbenzene-1,2-dimethanol belongs to the class of aromatic alcohols. Its structure features a benzene ring substituted with both hydroxymethyl and methyl groups, making it a polyfunctional compound.
4,5-Dimethylbenzene-1,2-dimethanol can undergo several chemical reactions:
The mechanisms involved in the reactions of 4,5-Dimethylbenzene-1,2-dimethanol often involve nucleophilic attack at the carbon atoms adjacent to the hydroxymethyl groups:
Kinetic studies may provide insights into reaction rates and mechanisms, often indicating that steric hindrance from the methyl groups influences reactivity.
4,5-Dimethylbenzene-1,2-dimethanol has several scientific uses:
This compound exemplifies the intersection of synthetic organic chemistry and material science, highlighting its importance in both academic research and industrial applications.
The most efficient route to 4,5-dimethylbenzene-1,2-dimethanol employs a three-step sequence beginning with a Diels-Alder cycloaddition between 2,3-dimethyl-1,3-butadiene (2) and dimethyl acetylenedicarboxylate (3). This reaction, conducted in toluene at 110–120°C for 2 hours in a sealed pressure vessel, yields the 1,4-cyclohexadiene adduct 4 in near-quantitative yield (99%). The sealed vessel approach significantly outperforms traditional reflux methods, which typically achieve only 70% conversion due to insufficient thermal transfer and volatility issues. The adduct crystallizes as a waxy solid after solvent evaporation and requires only trituration in hexanes for purification, avoiding chromatographic separation [2].
The critical aromatization step transforms this cyclohexadiene intermediate into dimethyl 4,5-dimethylphthalate (5). This conversion exploits the inherent strain of the bicyclic system, driving dehydrogenation under catalytic conditions. The efficiency of this step directly impacts the overall process scalability, with multi-gram batches (12-15g) achievable through optimized protocols [2].
Table 1: Diels-Alder Optimization Parameters
Parameter | Traditional Method | Sealed Vessel Method |
---|---|---|
Solvent | Benzene | Toluene |
Temperature | Reflux (80°C) | 110-120°C |
Time | 12 hours | 2 hours |
Conversion | ≤70% | >99% |
Yield | 91% (literature) | 99% (experimental) |
Purification | Chromatography | Trituration/Filtering |
Aromatization of the Diels-Alder adduct 4 demonstrates profound solvent dependence when using palladium on carbon (Pd-C) catalysis. Employing p-xylene (bp 138°C) as the solvent with 5 wt% 10% Pd-C under reflux for 24 hours achieves 89% yield of dimethyl 4,5-dimethylphthalate (5). In contrast, mixed xylenes under identical conditions deliver incomplete conversion (<50%) even after 48 hours. This dramatic difference stems from sulfur contaminants in technical-grade mixed xylenes that poison the Pd-C catalyst. p-Xylene's purity eliminates these catalyst poisons while its high boiling point provides sufficient thermal energy for dehydrogenation without added hydrogen acceptors [2].
The catalyst loading represents another critical optimization parameter. While 5 wt% Pd-C suffices for the cyclohexadiene-derived substrate 4, the analogous aromatization of the phthalic anhydride precursor 7 requires 30 wt% catalyst due to reduced driving force. This stark contrast highlights the kinetic advantage of the acetylene-derived pathway and justifies the selection of dimethyl acetylenedicarboxylate despite its higher cost relative to maleic anhydride [2].
Reduction of dimethyl 4,5-dimethylphthalate (5) to the target diol showcases significant reagent-dependent efficiency variations. Lithium aluminium hydride (LiAlH₄) in tetrahydrofuran emerges as the optimal system, achieving 91% yield of 4,5-dimethylbenzene-1,2-dimethanol under controlled conditions:
Alternative reduction methods demonstrate substantial drawbacks. The lithium aluminium tetrahydride/phosphorus tribromide sequence reported in ChemicalBook achieves only 56% yield in the bromination step following diol formation, introducing unnecessary functional group transformations. Sodium borohydride systems prove ineffective due to the steric hindrance of the diester, requiring extended reaction times that promote side reactions [1] [9].
Table 2: Reduction Efficiency Comparison
Reducing System | Solvent | Temperature | Time | Yield | Byproducts |
---|---|---|---|---|---|
LiAlH₄ (4 equiv) | THF | 0°C → reflux | 4 h | 91% | Minimal |
LAH/PBr₃ sequence | THF | -78°C → 20°C | 24 h | 56%* | Alkyl bromides |
NaBH₄ | MeOH | Reflux | 24 h | <15% | Hydrolysis products |
*Yield reported for 1,2-bis(bromomethyl)-4,5-dimethylbenzene after diol bromination
The solvent selection for catalytic dehydrogenation profoundly impacts reaction kinetics and conversion efficiency. p-Xylene outperforms mixed xylenes due to three interconnected factors:
Experimental data reveals that substituting p-xylene with mixed xylenes reduces conversion by >40% even with doubled reaction times. Lower-boiling aromatic solvents like toluene (bp 110°C) fail entirely due to insufficient reaction temperatures. This solvent dependence necessitates distillation pretreatment when using mixed xylenes, adding processing steps that negate their cost advantage. Consequently, p-xylene's reaction efficiency and recyclability establish it as the solvent of choice despite its higher initial cost [2].
An alternative synthesis via phthalic anhydride intermediates was investigated but rejected for scale-up due to significant limitations. This route begins with a Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and maleic anhydride (6), yielding adduct 7 in 96% yield at 25°C. However, subsequent aromatization encounters formidable challenges:
The anhydride route ultimately fails the cost-benefit analysis due to hazardous reagents, lower yields, and complex purification requirements. Additionally, converting anhydride 8 to the target diol would necessitate additional steps (esterification followed by reduction), further diminishing overall efficiency. These limitations validate the selection of the acetylenedicarboxylate pathway despite maleic anhydride's lower cost and higher reactivity [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1